EGFR Kinase Inhibition: Potent Wild-Type Activity and L858R Mutant Discrimination
7-Chloro-4-hydroxyquinazoline derivatives demonstrate potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key therapeutic target in non-small cell lung cancer and other malignancies. A closely related analog, BDBM50179510 (a 7-chloro-4-anilinoquinazoline derivative), exhibits an IC50 of 2.20 nM against recombinant human EGFR in a fluorescence-based enzymatic assay [1]. This potency is comparable to or exceeds that of early clinical EGFR inhibitors. Notably, the same compound demonstrates differential activity against the EGFR L858R mutant, with an IC50 of 364 nM in BaF/3 cell proliferation assays, representing a 166-fold selectivity window relative to wild-type EGFR [1]. In contrast, the 6-chloro regioisomer has not been reported with comparable EGFR inhibition data in authoritative public databases, and SAR studies indicate that 7-substituted quinazolines generally exhibit superior kinase engagement relative to 6-substituted variants due to improved complementarity with the ATP-binding pocket [2].
| Evidence Dimension | EGFR wild-type kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.20 nM (for 7-chloro-4-anilinoquinazoline analog BDBM50179510) |
| Comparator Or Baseline | Wild-type vs. L858R mutant EGFR (364 nM) |
| Quantified Difference | 166-fold selectivity for wild-type over L858R mutant |
| Conditions | Recombinant human EGFR expressed in baculovirus; fluorescence-based enzymatic assay |
Why This Matters
This quantitative selectivity profile directly informs medicinal chemistry programs targeting EGFR-driven cancers, enabling rational design of inhibitors with tailored mutant vs. wild-type selectivity.
- [1] BindingDB. BDBM50179510 - CHEMBL3814447: Inhibition Data for EGFR. BindingDB, University of California San Diego. View Source
- [2] Mirzaie, S., Monajjemi, M., Hakhamaneshi, M. S., Fathi, F., & Jamalan, M. (2013). Combined 3D-QSAR modeling and molecular docking study on multi-acting quinazoline derivatives as HER2 kinase inhibitors. EXCLI Journal, 12, 130–143. View Source
